(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
CAS No.: 81621-64-9
Cat. No.: VC4352122
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride - 81621-64-9](/images/structure/VC4352122.png)
Specification
CAS No. | 81621-64-9 |
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Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181.62 |
IUPAC Name | (3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |
Standard InChI Key | VSFKTMRKHVHYJE-MVNLRXSJSA-N |
SMILES | C1C(C2C(O1)C(CO2)O)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is defined by its bicyclic framework, which consists of a hexahydrofuro[3,2-b]furan core with stereospecific substitutions at positions 3 and 6. Key molecular properties are summarized below:
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₆H₁₂ClNO₃ | |
Molecular Weight | 181.62 g/mol | |
IUPAC Name | (3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol hydrochloride | |
Canonical SMILES | C1C@HN.Cl | |
InChI Key | VSFKTMRKHVHYJE-MVNLRXSJSA-N |
The stereochemistry (3R,3aR,6R,6aR) is critical for its biological interactions and synthetic utility. The hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays and industrial processes .
Synthesis and Production Methods
Synthetic Routes
The synthesis of this compound involves multi-step stereoselective processes. A patent by RU2006126670A outlines a method for producing structurally related hexahydrofurofuran derivatives, providing insights into potential strategies . While the patent focuses on a carbamate derivative, the core bicyclic system is synthesized via:
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Cyclization: Formation of the hexahydrofurofuran ring through acid-catalyzed cyclization of a diol precursor.
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Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Industrial Scalability
Industrial production emphasizes enantiomeric purity, achieved through chiral catalysts or resolution techniques. Continuous flow reactors and high-pressure conditions are employed to optimize yield and reduce reaction times .
Chemical Reactivity and Functional Group Analysis
The compound’s reactivity is governed by its amino (-NH₂) and hydroxyl (-OH) groups:
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Amino Group: Participates in nucleophilic substitution, acylation, and Schiff base formation.
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Hydroxyl Group: Susceptible to oxidation (e.g., to ketones) or esterification.
Selective protection/deprotection strategies are essential during synthesis to prevent cross-reactivity .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block in protease inhibitor synthesis, particularly for antiviral agents . Its rigid bicyclic structure enhances binding affinity in target molecules.
Specialty Chemicals
Used in asymmetric catalysis and as a ligand in transition-metal complexes for enantioselective reactions .
Comparative Analysis with Structural Analogues
Compound | Key Structural Difference | Bioactivity |
---|---|---|
(3S,3aR,6R,6aR)-isomer | Altered stereochemistry at C3 | Reduced enzyme inhibition |
6-Hydroxy analog | Hydroxyl instead of amino group | Antioxidant properties |
Non-hydrochloride form | Free base | Lower solubility |
The (3R,3aR,6R,6aR) configuration maximizes stereoelectronic complementarity with biological targets .
Future Research Directions
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Pharmacological Profiling: In vivo studies to validate antidiabetic and neuroprotective effects.
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Synthetic Methodology: Development of greener catalysts for stereoselective synthesis.
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Drug Delivery Systems: Exploration of prodrug formulations to enhance bioavailability.
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